4-fluoro-N-phenyloxane-4-carboxamide
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Overview
Description
4-fluoro-N-phenyloxane-4-carboxamide is a synthetic compound characterized by the presence of a fluorine atom, a phenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-phenyloxane-4-carboxamide typically involves the reaction of 4-fluorobenzoic acid with oxane-4-carboxylic acid under specific conditions. The reaction is catalyzed by a suitable base, such as triethylamine, and proceeds through a nucleophilic substitution mechanism. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-phenyloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-phenylbenzamide
- 4-fluoro-N-phenylbutanamide
- 4-fluoro-N-phenylisoxazole-4-carboxamide
Uniqueness
4-fluoro-N-phenyloxane-4-carboxamide is unique due to its oxane ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-fluoro-N-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C12H14FNO2/c13-12(6-8-16-9-7-12)11(15)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
InChI Key |
GQNOIGNDBANNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)NC2=CC=CC=C2)F |
Origin of Product |
United States |
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